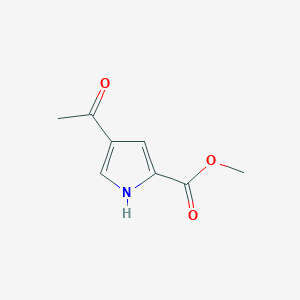

methyl 4-acetyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-acetyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZUPQKYQRXDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377641 | |

| Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40611-82-3 | |

| Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-acetyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 4-acetyl-1H-pyrrole-2-carboxylate, a potentially novel or sparsely documented heterocyclic compound. In the absence of a readily available Chemical Abstracts Service (CAS) number and extensive published data, this document serves as a foundational resource, emphasizing its synthesis, predicted chemical properties, characterization methodologies, and potential applications in medicinal chemistry and drug discovery. The insights herein are derived from established principles of pyrrole chemistry and data from structurally analogous compounds.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. Pyrrole derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The strategic functionalization of the pyrrole nucleus allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets.

This compound incorporates three key functional groups: an acetyl group at the 4-position, a methyl carboxylate at the 2-position, and an unsubstituted nitrogen at the 1-position. This specific arrangement of electron-withdrawing groups is expected to significantly influence the molecule's reactivity and biological profile, making it a target of interest for synthetic and medicinal chemists.

Synthesis of this compound: A Predictive Approach

The synthesis of this compound can be approached through the strategic functionalization of a pre-existing pyrrole ring. A logical and well-established method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation .[4][5][6]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct route to the target compound involves the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The methyl carboxylate group at the 2-position is a deactivating, meta-directing group in benzene chemistry; however, in the context of the five-membered pyrrole ring, the directing effects are more complex. The acylation is anticipated to occur at the 4-position due to the combined directing influence of the ester and the ring's inherent reactivity.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Predictive)

The following protocol is a predictive methodology based on standard Friedel-Crafts acylation procedures for pyrroles.[7]

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) dropwise to the suspension. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

-

Addition of Pyrrole Substrate: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Physicochemical Properties and Characterization (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in non-polar solvents. |

| Melting Point | Expected to be a solid with a defined melting point. |

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the acetyl methyl protons, and the ester methyl protons. The chemical shifts and coupling constants of the pyrrole protons will be indicative of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the acetyl and ester groups, as well as for the carbons of the pyrrole ring and the methyl groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, the C=O stretches of the ketone and ester functionalities, and C-H and C-N stretching vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will be crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Potential Applications in Drug Discovery and Development

While the biological activity of this compound has not been reported, the pyrrole scaffold is a common feature in many bioactive molecules.[3] The presence of the acetyl group at the 4-position could offer a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.

Areas of Potential Pharmacological Interest

-

Anticancer Activity: Many pyrrole-containing compounds have demonstrated potent anticancer properties by targeting various cellular pathways.[1]

-

Antimicrobial and Antiviral Activity: The pyrrole nucleus is present in several natural and synthetic compounds with significant antimicrobial and antiviral effects.[1]

-

Enzyme Inhibition: The functional groups on the pyrrole ring can interact with the active sites of various enzymes, making this class of compounds interesting as potential enzyme inhibitors. For instance, some pyrrole derivatives have shown activity as monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurodegenerative diseases.[8]

The following diagram illustrates a potential workflow for the initial biological screening of this compound.

Caption: A workflow for the biological evaluation of the target compound.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and materials science. This guide has provided a predictive yet scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed synthetic route via Friedel-Crafts acylation is a robust and scalable method that should enable researchers to access this compound for further investigation. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound, and a comprehensive evaluation of its biological activities. The insights gained from such studies will undoubtedly contribute to the expanding field of pyrrole chemistry and its role in the development of novel therapeutics.

References

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Available at: [Link]

- Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.

-

Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. Available at: [Link]

-

Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

-

An effective new synthesis of 4-aminopyrrole-2-carboxylates. PubMed. Available at: [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. Available at: [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]

-

Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. ACS Publications. Available at: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PMC. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

-

Structure of some pyrroles with biological activities. ResearchGate. Available at: [Link]

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

-

Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available at: [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. IntechOpen. Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structure Elucidation of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Introduction

In the landscape of pharmaceutical and materials science, heterocyclic compounds form the backbone of countless functional molecules. Among these, the pyrrole scaffold is of paramount importance, appearing in vital natural products like heme and chlorophyll, as well as in blockbuster drugs such as atorvastatin.[1] The precise substitution pattern on the pyrrole ring is critical to a molecule's function, making unambiguous structure elucidation a cornerstone of synthetic and medicinal chemistry.

This technical guide provides an in-depth, experience-driven walkthrough for the complete structure determination of methyl 4-acetyl-1H-pyrrole-2-carboxylate , a representative polysubstituted pyrrole. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the strategic integration of modern analytical techniques. We will explore how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to build a conclusive, self-validating structural proof.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectral analysis, the first step is to determine the molecular formula and the degree of unsaturation. For this compound, the proposed structure is C₈H₉NO₃.

-

Molecular Weight (MW): 167.16 g/mol

-

Degree of Unsaturation (DoU): Using the formula DoU = C + 1 - (H/2) - (X/2) + (N/2), we calculate: DoU = 8 + 1 - (9/2) + (1/2) = 5

A DoU of 5 is a crucial first piece of the puzzle. It strongly suggests the presence of an aromatic system (which accounts for 4 degrees: one for the ring and three for the double bonds) and an additional double bond, likely a carbonyl group. Our proposed structure, with its aromatic pyrrole ring and two carbonyl groups (one ketone, one ester), perfectly matches this calculation. This hypothesis will be rigorously tested with the spectroscopic data that follows.

Integrated Spectroscopic Analysis

The core of structure elucidation lies in the cohesive interpretation of multiple spectroscopic techniques. No single method provides the complete picture; their combined power lies in mutual confirmation and the resolution of ambiguities.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.

Expected Data: High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak ([M+H]⁺) at m/z 168.0604, corresponding to the molecular formula C₈H₁₀NO₃⁺. The observation of this exact mass provides definitive confirmation of the elemental composition, validating the initial hypothesis.

Fragmentation Analysis: Key fragmentation patterns can reveal structural motifs. For instance, the loss of a methoxy radical (•OCH₃, 31 Da) from the ester or a methyl radical (•CH₃, 15 Da) from the acetyl group are plausible fragmentation pathways that would further support the proposed structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides a "fingerprint" of the covalent bonds.

Table 1: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance for the Structure |

|---|---|---|

| ~3300 | N-H Stretch | Confirms the presence of the pyrrole N-H group. |

| ~3100 | Aromatic C-H Stretch | Indicates C-H bonds on the pyrrole ring. |

| ~2950 | Aliphatic C-H Stretch | Corresponds to the methyl groups of the ester and acetyl functions. |

| ~1715 | C=O Stretch (Ester) | Strong absorption confirming the methyl ester carbonyl. |

| ~1670 | C=O Stretch (Ketone) | Strong absorption, shifted to a lower frequency due to conjugation with the pyrrole ring, confirming the acetyl group.[2] |

| ~1550 | C=C Stretch | Aromatic ring stretching of the pyrrole nucleus. |

The presence of two distinct carbonyl peaks is a critical finding, strongly supporting the existence of both an ester and a ketone. The broad N-H stretch is characteristic of pyrroles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, count, and connectivity of all hydrogen and carbon atoms.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 | Broad Singlet | 1H | NH -1 | The acidic N-H proton of pyrroles is typically downfield and often broad due to exchange. |

| ~7.4 | Doublet (d) | 1H | CH -5 | This proton is adjacent to the electron-withdrawing acetyl group at C4, leading to a downfield shift. It appears as a doublet due to coupling with H-3. |

| ~7.1 | Doublet (d) | 1H | CH -3 | This proton is adjacent to the ester at C2. It appears as a doublet due to coupling with H-5. |

| ~3.8 | Singlet | 3H | O-CH₃ | A characteristic singlet for a methyl ester. |

| ~2.4 | Singlet | 3H | CO-CH₃ | A characteristic singlet for an acetyl methyl group. |

Note: The exact chemical shifts are predictions based on data from analogous compounds like methyl 4-formyl-1H-pyrrole-2-carboxylate and other acetylpyrroles.[3]

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~192.0 | C =O (Acetyl) | Ketone carbonyls are typically found in this downfield region. |

| ~161.0 | C =O (Ester) | Ester carbonyls are characteristically found in this region. |

| ~132.0 | C -4 | A quaternary carbon attached to the electron-withdrawing acetyl group. |

| ~125.0 | C -5 | A protonated aromatic carbon. |

| ~122.0 | C -2 | A quaternary carbon attached to the electron-withdrawing ester group. |

| ~118.0 | C -3 | A protonated aromatic carbon. |

| ~52.0 | O-C H₃ | The methyl carbon of the ester. |

| ~27.0 | CO-C H₃ | The methyl carbon of the acetyl group. |

While 1D NMR provides the pieces, 2D NMR experiments like HSQC and HMBC provide the instructions for assembling them correctly. This is where the structure is unequivocally confirmed.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would confirm the assignments in Tables 2 and 3:

-

The proton at ~7.4 ppm correlates to the carbon at ~125.0 ppm (C-5).

-

The proton at ~7.1 ppm correlates to the carbon at ~118.0 ppm (C-3).

-

The proton at ~3.8 ppm correlates to the carbon at ~52.0 ppm (O-CH₃).

-

The proton at ~2.4 ppm correlates to the carbon at ~27.0 ppm (CO-CH₃).

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, establishing the connectivity between the substituents and the pyrrole ring.

Figure 1: Key Predicted HMBC Correlations

Caption: Predicted key 2- and 3-bond HMBC correlations.

Interpretation of HMBC:

-

Ester Position (C2): The protons of the ester methyl group (~3.8 ppm) will show a strong correlation to the ester carbonyl carbon (~161.0 ppm) and, crucially, to the C2 carbon of the pyrrole ring (~122.0 ppm). This unequivocally tethers the ester group to the C2 position. Furthermore, the H-3 proton (~7.1 ppm) will show a correlation to the ester carbonyl carbon.

-

Acetyl Position (C4): The protons of the acetyl methyl group (~2.4 ppm) will show a strong correlation to the ketone carbonyl carbon (~192.0 ppm) and to the C4 carbon of the pyrrole ring (~132.0 ppm). This confirms the position of the acetyl group at C4. The H-5 proton (~7.4 ppm) will also correlate to this ketone carbonyl.

The Integrated Elucidation Workflow

The process of structure elucidation is a logical, iterative workflow where each piece of data informs the next step and helps build a complete picture.

Caption: A systematic workflow for structure elucidation.

Standard Operating Protocols

To ensure data integrity and reproducibility, adherence to standardized experimental protocols is essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire data with a 30° pulse width, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program, a 45° pulse width, a 2-second relaxation delay, and accumulate 1024 scans.

-

2D Experiments (HSQC/HMBC): Use standard gradient-selected pulse programs (e.g., hsqcedetgpsp and hmbcgplpndqf). Optimize the HMBC experiment for a long-range coupling constant of 8 Hz.

-

Processing: Apply an exponential window function and Fourier transform the data. Reference the spectra to the residual DMSO solvent peak (δH = 2.50 ppm, δC = 39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition: Infuse the sample at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Use a known calibration standard to ensure high mass accuracy (< 5 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a standard FT-IR spectrometer.

-

Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using the empty ATR crystal.

Conclusion

The structure of this compound is definitively confirmed through the logical and synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry validates the elemental composition of C₈H₉NO₃. FT-IR spectroscopy confirms the presence of the requisite N-H, ester carbonyl, and conjugated ketone functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, with HMBC data being particularly decisive in placing the acetyl and methyl ester substituents at the C4 and C2 positions of the pyrrole ring, respectively. This self-validating system of analysis provides the high degree of certainty required for advancing compounds in research and development pipelines.

References

-

Yanev, P., & Angelov, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261887, Methyl 4-nitro-1h-pyrrole-2-carboxylate. Retrieved from [Link]

-

Štefane, B., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1963. [Link]

-

The Human Metabolome Database. (n.d.). Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved from [Link]

-

The Pherobase. (n.d.). NMR: Methyl 4-methylpyrrole-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640310, methyl 4-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

Bettega, M., et al. (2003). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E, 59(12), o1929-o1930. [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

Pang, Y., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Angewandte Chemie International Edition, 62(51), e202312675. [Link]

-

Claramunt, R. M., et al. (2013). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl absorption bands. ResearchGate. [Link]

-

Davies, J. L. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1697. [Link]

- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall. (General reference for heterocyclic compounds).

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Limchoowong, N., et al. (2017). Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. Molecules, 22(9), 1445. [Link]

-

Mary, Y. S., et al. (2016). Methyl 4-p-tolyl-1H-pyrrole-2-carboxylate. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Supporting Information for a relevant chemical synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (2018). The Hantzsch pyrrole synthesis. [Link]

-

Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]

Sources

IR spectrum analysis of methyl 4-acetyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Introduction

This compound is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrrole rings are core structures in numerous biologically active molecules, including heme and certain pharmaceuticals. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and structural elucidation. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule like this compound, with its multiple functional groups—a secondary amine (in the pyrrole ring), a ketone, and an ester—the IR spectrum offers a wealth of structural information. This guide provides a comprehensive analysis of its IR spectrum, from theoretical underpinnings to practical interpretation, designed for researchers and professionals in the chemical sciences.

Chapter 1: Theoretical Principles of Infrared Spectroscopy

Infrared spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a change in the amplitude of the vibration. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).

The position of an absorption band is primarily determined by two factors derived from Hooke's Law: the strength of the bond and the masses of the atoms involved.[1] Stronger bonds (e.g., double or triple bonds) and bonds between lighter atoms vibrate at higher frequencies (higher wavenumbers).[1][2] Several other factors, including conjugation, inductive effects, and hydrogen bonding, can shift these frequencies, providing subtle but crucial details about the molecular environment.[3][4] For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[3] The highly polar carbonyl (C=O) group, for instance, undergoes a significant change in its dipole moment during stretching, resulting in one of the most intense absorptions in an IR spectrum.[3][5]

Chapter 2: Structural Features and Predicted IR Absorptions

The structure of this compound contains several key functional groups whose vibrational modes can be predicted.

Annotated Molecular Structure:

-

N-H group: Part of the pyrrole ring.

-

Aromatic C-H bonds: On the pyrrole ring.

-

Aliphatic C-H bonds: In the acetyl methyl and ester methyl groups.

-

Ester C=O group: At position 2.

-

Ketone C=O group: At position 4.

-

Pyrrole Ring: C=C and C-N bonds.

-

Ester C-O bonds: Single bonds of the carboxylate group.

The following diagram illustrates the logical relationship between the molecule's structure and its characteristic IR absorption regions.

Caption: Correlation of molecular structure to IR regions.

Predicted Absorption Frequencies:

-

N-H Stretching: The N-H bond of the pyrrole ring is expected to show a medium-intensity, relatively sharp peak in the range of 3300-3500 cm⁻¹.[2] In the solid state, intermolecular hydrogen bonding can broaden this peak and shift it to a lower wavenumber.[6][7]

-

C-H Stretching: Two types of C-H stretching vibrations are anticipated:

-

Aromatic C-H (pyrrole ring): Weak to medium absorptions typically appear just above 3000 cm⁻¹, often in the 3100-3150 cm⁻¹ range.

-

Aliphatic C-H (methyl groups): Medium to strong absorptions will appear just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.

-

-

C=O (Carbonyl) Stretching: This is the most diagnostic region. The molecule has two distinct carbonyl groups.

-

Ester (C=O): Saturated esters typically absorb around 1735-1750 cm⁻¹.[3][8]

-

Ketone (C=O): Saturated ketones absorb at a lower frequency, around 1715 cm⁻¹.[8][9]

However, two key electronic effects will shift these values:

-

Inductive Effect: The electronegative oxygen atom in the ester group withdraws electron density from the carbonyl carbon, strengthening the C=O bond and increasing its stretching frequency relative to a ketone.[8]

-

Conjugation: Both carbonyl groups are conjugated with the π-electron system of the pyrrole ring. This resonance delocalizes the C=O double bond character, weakening it and lowering the stretching frequency by 20-40 cm⁻¹.[2][3]

Considering these competing effects, we predict two strong, distinct C=O peaks. The ester carbonyl, influenced more strongly by induction, is expected at a higher wavenumber (~1700-1720 cm⁻¹) than the ketone carbonyl (~1660-1680 cm⁻¹), with both values being lower than their saturated counterparts due to conjugation.

-

-

C=C and C-N Stretching: Vibrations from the pyrrole ring itself, including C=C and C-N stretching, will appear in the 1400-1650 cm⁻¹ region. These bands are typically of medium to weak intensity.[10]

-

C-O Stretching: The ester group will exhibit strong C-O stretching bands in the fingerprint region, typically between 1100-1300 cm⁻¹.

Chapter 3: Experimental Protocol for Acquiring the IR Spectrum

For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality transmission spectrum. This method involves intimately mixing the solid sample with dry KBr powder and compressing the mixture into a thin, transparent pellet. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and its plasticity allows it to form a clear disc under pressure.[11]

Workflow for FTIR Analysis via KBr Pellet Method

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Detailed Step-by-Step Methodology:

-

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

-

Infrared-grade KBr powder (spectroscopy grade, dried in an oven at ~110°C for 2-4 hours and stored in a desiccator)

-

Spatula and weighing paper

-

-

Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder.[11] The sample-to-KBr ratio should be roughly 1:100.[12]

-

Place the KBr in a clean, dry agate mortar and grind it to a fine, consistent powder. This step is crucial to minimize light scattering.

-

Add the sample to the mortar and continue grinding until the sample is homogeneously dispersed within the KBr matrix. The mixture should appear uniform with no visible clumps of the sample.[11]

-

Transfer the powder mixture to the collar of a pellet press die. Distribute it evenly.

-

Assemble the die and place it in a hydraulic press. Apply pressure of 7-10 tons for approximately 1-2 minutes.

-

Carefully release the pressure and disassemble the die. The resulting pellet should be thin, translucent, and free of cracks or cloudiness.

-

-

Data Acquisition:

-

Ensure the spectrometer's sample compartment is empty.

-

Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typical parameters are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Chapter 4: Analysis and Interpretation of the Spectrum

The following table summarizes a hypothetical, yet representative, IR spectrum for this compound, based on the principles discussed.

Table 1: Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3352 | Medium, Broad | N-H Stretch | Pyrrole N-H (H-bonded) |

| 3125 | Weak | Aromatic C-H Stretch | Pyrrole C-H |

| 2955 | Medium | Aliphatic C-H Stretch | -CH₃ (asymmetric) |

| 2860 | Medium | Aliphatic C-H Stretch | -CH₃ (symmetric) |

| 1715 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1670 | Strong, Sharp | C=O Stretch | Acetyl (Ketone) Carbonyl |

| 1560 | Medium | C=C Stretch | Pyrrole Ring |

| 1440 | Medium | C-H Bend | -CH₃ (asymmetric) |

| 1280 | Strong | C-O Stretch | Ester (asymmetric) |

| 1120 | Strong | C-O Stretch | Ester (symmetric) |

| 780 | Strong | C-H Out-of-plane Bend | Pyrrole Ring |

Discussion of Key Spectral Features:

-

N-H Region: The peak at 3352 cm⁻¹ is characteristic of an N-H stretch. Its broadness suggests the presence of intermolecular hydrogen bonding in the solid state, which is common for pyrrole derivatives.[13][14]

-

C=O Region: The most prominent features are the two strong, sharp peaks at 1715 cm⁻¹ and 1670 cm⁻¹.

-

The band at 1715 cm⁻¹ is assigned to the ester carbonyl . Its frequency is higher than the ketone due to the inductive electron withdrawal by the adjacent oxygen atom but is lower than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the pyrrole ring.[2][8]

-

The band at 1670 cm⁻¹ is assigned to the acetyl (ketone) carbonyl . This frequency is significantly lower than that of a simple aliphatic ketone (~1715 cm⁻¹) because of the strong resonance effect (conjugation) with the electron-rich pyrrole ring, which weakens the C=O bond.[2][3]

-

-

Fingerprint Region: The region below 1600 cm⁻¹ contains a complex series of bands. The strong absorptions at 1280 cm⁻¹ and 1120 cm⁻¹ are characteristic of the asymmetric and symmetric C-O stretching of the ester group, respectively. The strong band at 780 cm⁻¹ is likely due to C-H out-of-plane bending vibrations of the substituted pyrrole ring.

Conclusion

Infrared spectroscopy provides an effective and definitive method for the structural characterization of this compound. The spectrum is dominated by key features that confirm the presence of all expected functional groups. The N-H stretch confirms the pyrrole moiety, while the distinct aliphatic and aromatic C-H stretches verify the different carbon environments. Most significantly, the presence of two well-resolved, strong absorption bands in the carbonyl region, correctly shifted by competing inductive and resonance effects, allows for the unambiguous assignment of the ester and ketone groups. This detailed analysis serves as a robust protocol for researchers engaged in the synthesis, quality control, and development of pyrrole-based compounds.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Ishikawa, H., Shinozaki, K., & Fujii, M. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. The Journal of Chemical Physics, 127(19), 194309.

-

ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

- Nachtigallova, D., et al. (2006). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B, 110(42), 20995-21004.

-

Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7} | Download Scientific Diagram. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

-

Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? [Blog post]. Retrieved from [Link]

- Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Development Research, 11(02), 44675-44678.

-

Scilit. (n.d.). Infrared and Raman spectra of heterocyclic compounds—III. Retrieved from [Link]

-

PubMed. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. Retrieved from [Link]

- Stein, S. E. (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of the American Society for Mass Spectrometry, 12(12), 1305-1313.

-

Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Retrieved from [Link]

- Ram, S. (1985). The identification and origin of NH group overtone and combination bands in the near infrared spectra of 2-thiopyrrole-l, 2-dicarboximide and N-carbamylpyrrole-2-thiocarboxamide. Pramana, 24(3), 439-448.

-

PubMed. (1956). Studies on the Infrared Spectra of Heterocyclic Compounds. I. Infrared Spectra of Alkylpyridines. Retrieved from [Link]

- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 31-36.

-

PubMed Central. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

-

Reddit. (2024). Need a copy of the old Sigma Aldrich FT-IR table. Retrieved from [Link]

-

YouTube. (2023). IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole | Download Table. Retrieved from [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

YouTube. (2014). A Short Guide to using the NIST Webbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Journal of the American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Retrieved from [Link]

-

National Institute of Standards and Technology. (2009). The NIST Chemistry Webbook. Retrieved from [Link]

Sources

- 1. davuniversity.org [davuniversity.org]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 4. youtube.com [youtube.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. echemi.com [echemi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. shimadzu.com [shimadzu.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ias.ac.in [ias.ac.in]

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-Acetyl-1H-pyrrole-2-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its vast derivatives, methyl 4-acetyl-1H-pyrrole-2-carboxylate stands out as a particularly valuable building block, offering multiple points for chemical modification. This guide provides an in-depth technical exploration of the primary synthetic routes to this key intermediate and its derivatives. Moving beyond simple procedural outlines, this document elucidates the mechanistic rationale behind synthetic choices, offers field-tested insights for protocol optimization, and presents a comparative analysis of prevalent methodologies. Detailed experimental protocols, data-rich comparison tables, and clarifying diagrams are provided to empower researchers in their synthetic endeavors.

The Strategic Importance of the 4-Acylpyrrole-2-carboxylate Scaffold

The pyrrole ring is a privileged heterocyclic motif, integral to the "pigments of life" such as heme and chlorophyll.[1] In drug development, this aromatic five-membered ring is a frequent feature in molecules targeting a wide array of diseases. Pyrrole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2]

The this compound scaffold is of particular strategic importance. It possesses three distinct functional handles amenable to diversification:

-

The N-H bond of the pyrrole ring for substitution.

-

The ester at C2 , which can be hydrolyzed or converted to amides.

-

The acetyl group at C4 , a versatile point for condensation, reduction, or other ketone chemistries.

This trifunctional nature makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Retrosynthetic Analysis: A Logic-Based Approach to Synthesis

Before delving into specific protocols, a logical deconstruction of the target molecule reveals the most viable synthetic pathways. The primary disconnections for this compound point to two main strategies:

-

Strategy A: Acylation of a Pre-formed Pyrrole Ring. This is arguably the most direct approach. It begins with a simpler, commercially available or easily synthesized pyrrole, methyl 1H-pyrrole-2-carboxylate, and introduces the acetyl group at the C4 position via an electrophilic aromatic substitution.

-

Strategy B: De Novo Ring Construction. This approach builds the pyrrole ring from acyclic precursors that already contain the necessary carbon framework and functional groups. Methods like the Paal-Knorr or Barton-Zard synthesis fall into this category.

Caption: Retrosynthetic analysis of the target pyrrole derivative.

Primary Synthetic Strategy: Friedel-Crafts Acylation

The most common and often highest-yielding method to synthesize the title compound is the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate. Due to the electron-donating nature of the pyrrole nitrogen, the ring is highly activated towards electrophilic substitution. However, it is also sensitive to strong acids. The ester at the C2 position is an electron-withdrawing group, which deactivates the adjacent C3 and C5 positions, directing the incoming electrophile primarily to the C4 position.

Principle and Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an acylating agent (e.g., acetic anhydride or acetyl chloride) to generate a highly electrophilic acylium ion. The electron-rich pyrrole ring then attacks this ion, forming a resonance-stabilized cationic intermediate known as the sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the pyrrole ring, yielding the final acylated product.[3][4]

Causality Insight: The choice of acetic anhydride over acetyl chloride is often preferred for its milder reactivity and easier handling. A stoichiometric amount of Lewis acid is typically required because the catalyst complexes with both the carbonyl of the acylating agent and the carbonyl of the product ketone, preventing it from participating in further catalysis.[4]

Caption: Mechanism of Friedel-Crafts acylation on the pyrrole core.

Exemplary Protocol: Friedel-Crafts Acylation

This protocol is a representative example and should be adapted based on laboratory safety standards and specific substrate derivatives.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Acetic Anhydride (Ac₂O)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M aq.)

-

Saturated Sodium Bicarbonate solution (aq.)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

-

Reagent Suspension: To the flask, add anhydrous AlCl₃ (1.2 to 2.5 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetic anhydride (1.1 equivalents) to the stirred suspension via the dropping funnel. Allow the mixture to stir at 0 °C for 15-30 minutes.

-

Substrate Addition: Dissolve methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1M HCl. Caution: This is an exothermic process.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Scope, Advantages, and Limitations

-

Advantages: This method is generally high-yielding, relatively fast, and utilizes readily available starting materials. The regioselectivity is well-controlled by the C2-ester.

-

Limitations: The strongly acidic conditions of the Friedel-Crafts reaction are not compatible with acid-sensitive functional groups on the starting pyrrole. Furthermore, the reaction can be difficult to scale up due to the exothermic nature of the quenching step and the generation of corrosive HCl gas.

Alternative Strategy: De Novo Ring Construction

While Friedel-Crafts acylation is often preferred, constructing the pyrrole ring from acyclic precursors can be advantageous, especially for creating derivatives with substitution patterns that are difficult to achieve otherwise.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for forming pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][5][6][7] To obtain the target molecule, one would need a suitably substituted 1,4-dicarbonyl precursor, which can sometimes be more challenging to synthesize than the final product itself.

Principle: The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to form the aromatic pyrrole ring. The reaction is often catalyzed by a weak acid.[1]

The Barton-Zard Synthesis

The Barton-Zard synthesis provides a route to pyrroles by reacting a nitroalkene with an α-isocyanoacetate ester in the presence of a base.[2][8][9][10]

Principle: The reaction mechanism involves a base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic ring.[2]

Applicability: This method is particularly useful for constructing highly functionalized pyrroles.[8] For the specific target, one would start with 3-nitro-3-penten-2-one and methyl isocyanoacetate. This approach offers a convergent route but requires handling of potentially unstable nitroalkenes and isocyanides, which can be toxic.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Limitations |

| Friedel-Crafts Acylation | Methyl 1H-pyrrole-2-carboxylate | AlCl₃, Ac₂O | Good to Excellent | High regioselectivity, direct, uses common reagents. | Harsh acidic conditions, not suitable for acid-labile groups.[3][4] |

| Paal-Knorr Synthesis | Substituted 1,4-dicarbonyl | Primary amine, acid catalyst | Variable | Good for complex substitution patterns, mild conditions. | Precursor synthesis can be complex and multi-step.[1][6] |

| Barton-Zard Synthesis | Nitroalkene, Isocyanoacetate | Base (e.g., K₂CO₃, DBU) | Moderate to Good | Convergent, creates highly functionalized pyrroles. | Requires specialized starting materials, potential toxicity of reagents.[8][9] |

Post-Synthesis Derivatization: Expanding Chemical Space

Once the this compound core is synthesized, its functional groups serve as launchpads for further diversification.

-

N-Alkylation/Arylation: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) and reacted with various electrophiles like alkyl halides or arylboronic acids (via Buchwald-Hartwig coupling) to install diverse substituents.

-

Acetyl Group Modification: The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or serve as an electrophile in aldol or Claisen-Schmidt condensations to build larger molecular frameworks.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

Experimental Workflow: A Practical Overview

A typical workflow for the synthesis and purification of the target compound via Friedel-Crafts acylation follows a standardized path in synthetic organic chemistry.

Caption: Standard experimental workflow for synthesis and purification.

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved via the Friedel-Crafts acylation of its corresponding precursor, offering a direct, high-yielding, and regioselective route. While de novo methods like the Paal-Knorr and Barton-Zard syntheses are powerful for creating diverse analogs, they are less efficient for this specific target. The true value of the title compound lies in its capacity as a versatile intermediate, providing medicinal chemists with a robust platform for the rapid generation of novel molecular entities. Future work will likely focus on developing greener, more catalyst-efficient acylation methods and expanding the library of derivatives for biological screening against new and challenging therapeutic targets.

References

- Patents, G. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. Google Patents.

-

Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. (n.d.). ResearchGate. Retrieved from [Link]

-

Shi, Y., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1062531. Available at: [Link]

-

(n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Barton-Zard Pyrrole Synthesis. (2020). ALL ABOUT CHEMISTRY. Retrieved from [Link]

-

(n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Retrieved from [Link]

-

Reyes-García, E. A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2639. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (n.d.). Redalyc. Retrieved from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

-

Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). An Abnormal Barton-Zard Reaction Leading to the Pyrrolo(2,3-b)indole Ring System. ResearchGate. Retrieved from [Link]

-

Dr. Yousafzai. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]

-

Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Pharmaceuticals, 16(12), 1709. Available at: [Link]

-

1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sosnovskikh, V. Y., et al. (2022). Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules, 27(23), 8461. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Available at: [Link]

-

Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Dr. Yousafzai. (2024, November 7). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene [Video]. YouTube. [Link]

-

When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. (n.d.). MBB College. Retrieved from [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. allaboutchemistry.net [allaboutchemistry.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. mbbcollege.in [mbbcollege.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Introduction

Methyl 4-acetyl-1H-pyrrole-2-carboxylate is a key heterocyclic building block in the development of novel therapeutics and functional materials. Its substituted pyrrole scaffold is a common motif in a wide array of biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this valuable compound. We will delve into the selection of starting materials, provide detailed, step-by-step protocols for a reliable two-step synthetic route, and offer insights into the underlying chemical principles to ensure experimental success and scalability.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy focuses on first constructing the core pyrrole-2-carboxylate scaffold, followed by a regioselective introduction of the acetyl group at the C4 position. This approach allows for a controlled and efficient synthesis from readily available starting materials.

The overall synthetic transformation is outlined below:

Figure 1: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate

The initial phase of the synthesis focuses on the preparation of the key intermediate, methyl 1H-pyrrole-2-carboxylate. This is achieved through the acylation of pyrrole with trichloroacetyl chloride, followed by esterification with sodium methoxide.

Starting Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Considerations |

| Pyrrole | 109-97-7 | C₄H₅N | 67.09 | Freshly distilled before use. |

| Trichloroacetyl chloride | 76-02-8 | C₂Cl₄O | 181.83 | Highly corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE). |

| Anhydrous Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Use a freshly opened bottle or dried over sodium/benzophenone. |

| Sodium | 7440-23-5 | Na | 22.99 | Highly reactive with water and alcohols. Handle with care under an inert atmosphere. |

| Methanol | 67-56-1 | CH₄O | 32.04 | Anhydrous grade is recommended. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying organic solutions. |

| Activated Charcoal | 7440-44-0 | C | 12.01 | For decolorization. |

Experimental Protocol: Synthesis of 2-(Trichloroacetyl)pyrrole

This protocol is adapted from a procedure outlined by Organic Syntheses.[1]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml).

-

Addition of Pyrrole: While stirring, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 ml) dropwise over 3 hours. The heat of the reaction will cause the mixture to reflux.

-

Reaction Completion and Quenching: After the addition is complete, continue stirring for an additional hour. Subsequently, slowly add a solution of potassium carbonate (0.724 moles) in water (300 ml) through the dropping funnel.

-

Work-up and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Treat the solution with activated charcoal and filter. Remove the solvent by distillation on a steam bath. The resulting residue is 2-(trichloroacetyl)pyrrole.

Experimental Protocol: Synthesis of Methyl 1H-pyrrole-2-carboxylate

This protocol is based on a procedure from PrepChem.[2]

-

Preparation of Sodium Methoxide: In a separate flask under a nitrogen atmosphere, carefully dissolve sodium (34.0 g) in methanol (4.0 L) to prepare a solution of sodium methoxide.

-

Esterification Reaction: To a solution of 2-(trichloroacetyl)pyrrole (2480 g) in methanol (6.0 L), add the prepared sodium methoxide solution over 1.5 hours. An exothermic reaction will occur, and the temperature should be monitored.

-

Reaction Monitoring and Work-up: Continue stirring at room temperature for 2.5 hours. After the reaction is complete, concentrate the solution to dryness in vacuo.

-

Purification: Dissolve the residue in diethyl ether (9.0 L) and wash with water (2 x 700 ml). Dry the organic layer over anhydrous magnesium sulfate, stir with activated charcoal for 1 hour, and filter. Concentrate the filtrate to dryness in vacuo to obtain methyl 1H-pyrrole-2-carboxylate as a solid. The product can be further purified by recrystallization.

Part 2: Friedel-Crafts Acylation to Yield this compound

The second part of the synthesis involves the introduction of the acetyl group at the C4 position of the pyrrole ring via a Friedel-Crafts acylation reaction. The ester group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. However, acylation can still be achieved under appropriate conditions, with substitution generally favored at the C4 and C5 positions.

Starting Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Considerations |

| Methyl 1H-pyrrole-2-carboxylate | 1193-44-8 | C₆H₇NO₂ | 125.13 | Synthesized as described in Part 1. |

| Acetic Anhydride | 108-24-7 | (CH₃CO)₂O | 102.09 | Corrosive and a lachrymator. Handle in a fume hood. |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | Highly reactive with water. Handle in a glovebox or under a dry, inert atmosphere. |

| Dichloromethane (Anhydrous) | 75-09-2 | CH₂Cl₂ | 84.93 | Use a freshly opened bottle or dried over calcium hydride. |

| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 | Highly corrosive. |

| Sodium Bicarbonate (saturated solution) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization. |

Experimental Protocol: Friedel-Crafts Acylation

Note: This is a generalized protocol based on established principles of Friedel-Crafts acylation of pyrroles. Optimization of reaction conditions may be necessary.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) to the stirred suspension.

-

Addition of Pyrrole Substrate: Once the acylium ion complex has formed, add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetic anhydride with aluminum chloride.[3][4] The pyrrole ring, although deactivated by the C2-ester group, acts as a nucleophile and attacks the acylium ion. The regioselectivity is governed by the electronic and steric effects of the substituent. While the C2 position is blocked, the electron-withdrawing nature of the ester group directs the incoming electrophile to the C4 and C5 positions. The formation of the C4-acylated product is often favored.

Figure 2: Simplified mechanism of the Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the acetyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl, ketone carbonyl, N-H bond).

-

Melting Point: To assess the purity of the crystalline product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Trichloroacetyl chloride, acetic anhydride, and aluminum chloride are corrosive and/or moisture-sensitive and should be handled with extreme care.

-

Sodium is highly reactive and should be handled under an inert atmosphere, away from water and alcohols.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The described two-step synthetic route, involving the formation of a pyrrole-2-carboxylate intermediate followed by a Friedel-Crafts acylation, offers a reliable method for obtaining this valuable building block. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this compound for their drug discovery and materials science applications.

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- Anderson, H. J., & Loader, C. E. (1985). Vilsmeier-Haack formylation of some 2-substituted pyrroles. Canadian Journal of Chemistry, 63(4), 896-901.

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. [Link]

- Muchowski, J. M., & Hess, P. (1988). The Vilsmeier-Haack reaction of 1-substituted pyrroles. A convenient synthesis of 1-substituted pyrrole-3-carboxaldehydes. Tetrahedron Letters, 29(26), 3215-3218.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

- Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective C-acylation of N-substituted pyrroles. The Journal of Organic Chemistry, 48(19), 3214-3219.

- Al-Abed, Y., Naz, N., & Voelter, W. (1998). A new facile synthesis of 4-acyl-2-cyanopyrroles. Tetrahedron Letters, 39(41), 7529-7530.

-

PrepChem. (n.d.). Synthesis of methyl pyrrole-2-carboxylate. [Link]

Sources

Synthesis of Methyl 4-acetyl-1H-pyrrole-2-carboxylate: A Detailed Mechanistic and Practical Guide

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Substituted pyrroles are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active compounds.[1][2][3] Their diverse biological activities stem from their unique electronic properties and their ability to participate in hydrogen bonding and other non-covalent interactions. The specific functionalization of the pyrrole ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Methyl 4-acetyl-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of more complex heterocyclic systems and serves as a valuable building block for the development of novel therapeutic agents.[4] This application note provides a comprehensive overview of the reaction mechanism for the formation of this important synthetic intermediate, a detailed experimental protocol for its synthesis via a modified Knorr pyrrole synthesis, and expected characterization data.

Reaction Mechanism: A Modified Knorr Pyrrole Synthesis Approach

The synthesis of this compound can be efficiently achieved through a variation of the classic Knorr pyrrole synthesis.[5][6] This powerful reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[5] In this proposed synthesis, the α-amino-β-ketoester, methyl 2-amino-3-oxobutanoate, is generated in situ and subsequently reacts with acetylacetone (2,4-pentanedione) to furnish the target pyrrole.

The overall transformation can be represented as follows:

Caption: Overall reaction for the Knorr synthesis of the target molecule.

The detailed mechanistic steps are outlined below:

Part 1: In Situ Formation of the α-Amino-β-ketoester

The highly reactive α-amino-β-ketoester is typically prepared immediately prior to the condensation step to avoid self-condensation.[5] This is commonly achieved through the reduction of an α-oximino-β-ketoester.

-

Nitrosation: Methyl acetoacetate is treated with an acidic solution of sodium nitrite to form methyl 2-oximino-3-oxobutanoate.

-

Reduction: The oxime is then reduced, often using zinc dust in acetic acid, to generate the corresponding α-amino-β-ketoester, methyl 2-amino-3-oxobutanoate.[7]

Part 2: The Knorr Condensation and Cyclization

Caption: Stepwise mechanism of the Knorr pyrrole synthesis.

-

Enamine Formation: The synthesis commences with the condensation of the amino group of methyl 2-amino-3-oxobutanoate with one of the carbonyl groups of acetylacetone (which exists in equilibrium with its enol form). This acid-catalyzed reaction forms an enamine intermediate.[6]

-

Intramolecular Cyclization: The enol hydroxyl group of the acetylacetone moiety then acts as a nucleophile, attacking the carbonyl carbon of the original β-ketoester portion of the molecule. This intramolecular cyclization forms a five-membered ring intermediate, a dihydroxytetrahydropyrrole derivative.

-

Dehydration: The newly formed cyclic intermediate readily undergoes acid-catalyzed dehydration, losing two molecules of water to form a more stable dihydropyrrole derivative.

-

Aromatization: The final step involves a tautomerization of the dihydropyrrole to achieve the stable aromatic pyrrole ring system, yielding this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Knorr synthesis of similarly substituted pyrroles.[7][8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl acetoacetate | 116.12 | 11.6 g | 0.10 |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Zinc Dust | 65.38 | 13.1 g | 0.20 |

| Acetylacetone | 100.12 | 10.0 g | 0.10 |

| Methanol | 32.04 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Preparation of the α-Oximino Ester Solution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl acetoacetate (11.6 g, 0.10 mol) in glacial acetic acid (50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of methyl acetoacetate, ensuring the temperature is maintained below 10 °C. After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

-

Knorr Condensation: To the cold solution of the α-oximino ester, add acetylacetone (10.0 g, 0.10 mol).

-

In small portions, carefully add zinc dust (13.1 g, 0.20 mol) to the reaction mixture while maintaining vigorous stirring. The addition of zinc is exothermic, and the temperature should be controlled to not exceed 40 °C.

-

After the addition of zinc is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The color of the reaction mixture will likely change significantly.

-

Work-up and Purification: Pour the reaction mixture into a beaker containing 500 mL of ice-water. A precipitate should form.

-

Collect the crude product by vacuum filtration and wash the filter cake with cold water.

-

Transfer the crude solid to a separatory funnel containing diethyl ether (150 mL) and saturated sodium bicarbonate solution (100 mL). Shake vigorously and separate the layers.

-

Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a minimal amount of hot methanol to afford pure this compound as a crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

| Property | Expected Value |

| Appearance | Off-white to pale yellow crystalline solid |